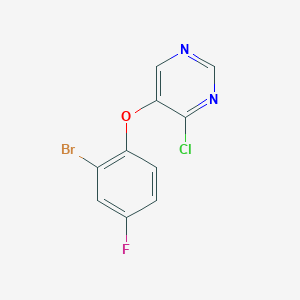
5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine is a heterocyclic organic compound that contains bromine, fluorine, chlorine, and pyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine typically involves the nucleophilic substitution reaction of 2-bromo-4-fluorophenol with 4-chloropyrimidine . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling reactions: It can undergo coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include potassium carbonate (K2CO3) and dimethylformamide (DMF).
Coupling reactions: Palladium catalysts and organoboron or organotin reagents are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminopyrimidine derivative, while coupling reactions could produce biaryl or heteroaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of pesticides or herbicides due to its potential biological activity.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or electronic characteristics.
Wirkmechanismus
The mechanism of action of 5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-fluorophenol: A precursor in the synthesis of 5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine.
2-Bromo-4-fluoropyridine: Another fluorinated bromopyridine compound with similar reactivity.
2-Chloro-5-iodopyridine: A halogenated pyridine with comparable chemical properties.
Uniqueness
This compound is unique due to the combination of bromine, fluorine, and chlorine atoms in its structure, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H5BrClFN2O |
|---|---|
Molekulargewicht |
303.51 g/mol |
IUPAC-Name |
5-(2-bromo-4-fluorophenoxy)-4-chloropyrimidine |
InChI |
InChI=1S/C10H5BrClFN2O/c11-7-3-6(13)1-2-8(7)16-9-4-14-5-15-10(9)12/h1-5H |
InChI-Schlüssel |
HPKMYYYBQAMXBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Br)OC2=CN=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


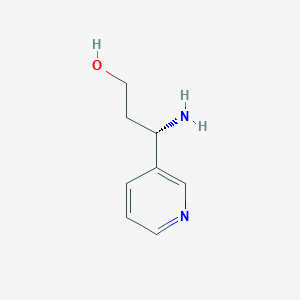

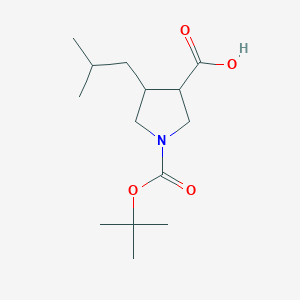



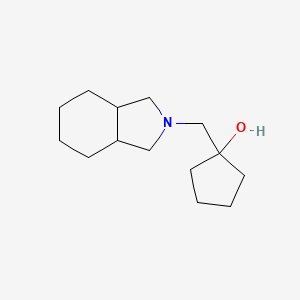

![5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13328197.png)
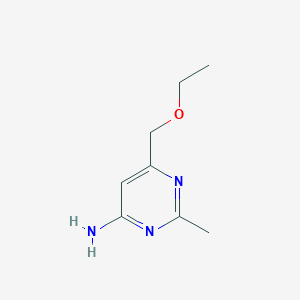
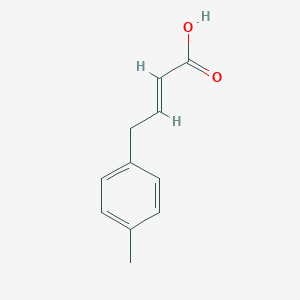
![(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13328225.png)
![1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13328247.png)
![1-chloro-3-[(2E)-3-ethyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]propan-2-one](/img/structure/B13328251.png)
